ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate
Overview
Description
Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with a pyridyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate typically involves the reaction of 2-pyridylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. The reaction conditions can vary, but common methods include refluxing the reactants in ethanol or methanol with a catalytic amount of acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridyl ring.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The pyridyl and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-methyl-1H-pyrazole-4-carboxylate: Lacks the pyridyl group, which may affect its binding properties and reactivity.
3-Methyl-1-(2-pyridyl)-1H-pyrazole: Lacks the ethyl ester group, which may influence its solubility and reactivity.
1-(2-Pyridyl)-1H-pyrazole-4-carboxylate: Lacks the methyl group, which may alter its steric and electronic properties.
Uniqueness
Ethyl 3-methyl-1-(2-pyridyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the pyridyl and ethyl ester groups allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-methyl-1-pyridin-2-ylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10-8-15(14-9(10)2)11-6-4-5-7-13-11/h4-8H,3H2,1-2H3 |
InChI Key |
DIJJLPYYRDYVKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C)C2=CC=CC=N2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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